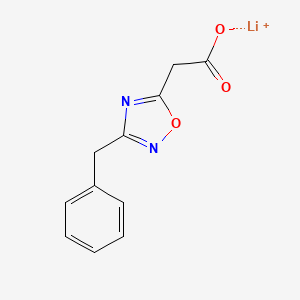![molecular formula C16H12N4O4 B2555697 9-Methyl-2-((4-Nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd CAS No. 393837-65-5](/img/structure/B2555697.png)
9-Methyl-2-((4-Nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12N4O4 and its molecular weight is 324.296. The purity is usually 95%.
BenchChem offers high-quality 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich solcher, die das Pyrido[1,2-a]pyrimidin-Gerüst enthalten, haben ein antivirales Potenzial gezeigt. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatester-Derivate wurden als antivirale Mittel untersucht. Unter ihnen zeigte Methyl-6-Amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen Influenza A mit einem IC50 von 7,53 μmol/L .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate waren potente antivirale Mittel gegen das Coxsackie-B4-Virus mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Antikrebs-Eigenschaften
Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deuten ihre strukturellen Merkmale auf ein Potenzial in der Krebsforschung hin. Forscher haben verwandte Purin-Derivate auf ihre chemotherapeutischen Wirkungen untersucht .
Antihypertensive Aktivität
Obwohl diese Verbindung nicht direkt auf diese Eigenschaft untersucht wurde, wurden Design und Synthese von Bioisosteren mit ähnlichen Kernen auf antihypertensive Eigenschaften untersucht .
Hemmung von Mitotischem Kinesin
Die Verbindung Monastrol, die als Hemmer von mitotischem Kinesin wirkt, könnte relevant sein. Es sind jedoch weitere Untersuchungen erforderlich, um seinen direkten Einfluss auf dieses spezifische Pyrido[1,2-a]pyrimidin-Derivat zu ermitteln .
Andere biologische Aktivitäten
Indolderivate, einschließlich Pyrido[1,2-a]pyrimidine, wurden mit verschiedenen Aktivitäten wie Anti-HIV, antimikrobiellen, antituberkulären und anticholinesterase-Effekten in Verbindung gebracht . Obwohl direkte Beweise für unsere Verbindung fehlen, deuten diese breiteren Trends auf mögliche Wege für weitere Untersuchungen hin.
Eigenschaften
IUPAC Name |
9-methyl-2-(4-nitroanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-3-2-8-19-15(10)18-14(13(9-21)16(19)22)17-11-4-6-12(7-5-11)20(23)24/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMMOQOUBVOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)

![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride](/img/structure/B2555628.png)


![1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B2555633.png)
![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)

